(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-[[(3S)-morpholin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWQDUYMSVAELN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693461 | |
| Record name | Benzyl {[(3S)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312161-63-9 | |
| Record name | Benzyl {[(3S)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of (S)-morpholin-3-ylmethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Pyrrolidine vs. Morpholine : Pyrrolidine analogs (e.g., CAS 223407-18-9) exhibit reduced ring size (5-membered vs. 6-membered) and lack the oxygen atom present in morpholine. This alters electronic density and hydrogen-bonding capacity, impacting target interactions .
- Functional Group Variations : The substitution of carbamate with carboxylic acid (CAS 135072-15-0) significantly affects solubility and reactivity. The hydrochloride salt form enhances aqueous solubility, as seen in both the target compound and 4-benzylmorpholine-3-carboxylic acid hydrochloride (mp 244–245°C) .
Comparative Reactivity :
- Morpholine derivatives generally exhibit lower basicity than pyrrolidine analogs due to the electron-withdrawing oxygen atom, reducing nucleophilicity in reactions such as alkylation or acylation .
- Carbamate groups (as in the target compound) are more hydrolytically stable than esters but less stable than amides, influencing their utility in prodrug design .
Physicochemical and Pharmacological Properties
Melting Points and Solubility:
Pharmacological Implications:
- Benzyl carbamates (e.g., CAS 879275-77-1) are protease-resistant, making them suitable for peptide mimetics in drug design .
Biological Activity
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is characterized by its unique structure, which includes a morpholine ring and a benzyl group. This configuration enhances its lipophilicity, allowing it to interact effectively with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .
The biological activity of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity by binding to active sites, thereby inhibiting or enhancing their functions. For example, it has been investigated for its potential as an inhibitor of butyrylcholinesterase (BChE), a target relevant in neurodegenerative diseases .
Enzyme Inhibition
Research indicates that (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride exhibits significant inhibitory effects on BChE. In comparative studies, derivatives of this compound demonstrated IC50 values indicating potent inhibition, surpassing some clinically used inhibitors .
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride | 4.33 | |
| Rivastigmine | 8.52 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives with similar structures exhibit strong antibacterial and antifungal activities against various pathogens. The presence of the benzyl group is believed to contribute to this enhanced activity .
Case Studies
- Neuroprotective Studies : In vitro studies have demonstrated that (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of benzyl derivatives found that compounds structurally related to (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride showed significant inhibition against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The biological activity of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can be compared with other carbamate derivatives:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| ®-tert-Butyl (morpholin-3-ylmethyl)carbamate | Tert-butyl group enhances stability | Moderate BChE inhibition |
| Benzyl carbamates | Variations in alkyl groups affect lipophilicity | Variable antimicrobial activity |
The structural uniqueness of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride allows it to exhibit distinct biological activities compared to its analogs, particularly in terms of enzyme inhibition and potential therapeutic effects.
Q & A
Q. What are the standard synthetic routes for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, and what reaction conditions optimize yield and purity?
The synthesis typically involves reacting benzyl chloroformate with (S)-morpholin-3-ylmethylamine in the presence of a base such as triethylamine to neutralize HCl byproducts . Solvents like dichloromethane or acetonitrile are commonly used under mild conditions (~0–25°C). Post-synthesis, the product is converted to its hydrochloride salt using HCl gas or aqueous HCl. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%). Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm aromatic protons), morpholine ring (δ 3.5–4.0 ppm for N–CH2), and carbamate carbonyl (δ 155–160 ppm in 13C) .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SHELX software ) confirms stereochemistry and hydrogen-bonding networks. The hydrochloride salt often forms a monoclinic crystal system with P21 symmetry .
Q. What are the key physicochemical properties affecting its solubility and stability?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in water (due to hydrochloride salt), and poorly in nonpolar solvents.
- Stability : Hydrolyzes under strongly acidic/basic conditions (pH <2 or >10), releasing morpholine and benzyl alcohol. Store at −20°C in anhydrous environments to prevent decomposition .
- pKa : The morpholine nitrogen has a pKa ~7.5, influencing protonation states in biological assays .
Advanced Research Questions
Q. How does stereochemistry at the morpholine ring influence biological activity and receptor binding?
The (S)-configuration at the morpholine-3-ylmethyl group enhances enantioselective interactions with chiral biological targets. For example, docking studies show that the (S)-enantiomer fits into the hydrophobic pocket of serine proteases with 3.5× higher affinity than the (R)-form due to optimal hydrogen bonding with active-site residues . Comparative assays using racemic mixtures versus enantiopure samples (via chiral HPLC separation) reveal discrepancies in IC50 values (e.g., 12 µM vs. 4 µM for kinase inhibition), underscoring the need for stereochemical control in pharmacological studies .
Q. What strategies mitigate discrepancies in reported biological activity data across studies?
- Normalization of assay conditions : Standardize buffer pH (7.4), ionic strength, and solvent concentration (DMSO ≤1% v/v) to minimize variability .
- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement.
- Data reconciliation : Apply multivariate analysis to account for variables like lot-to-lot purity differences or cell-line drift in in vitro models .
Q. What computational methods predict interaction mechanisms with enzymes or receptors?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to identify stable binding conformers. The compound’s carbamate group forms persistent hydrogen bonds with catalytic lysine residues in kinases .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for covalent inhibition mechanisms (e.g., nucleophilic attack on the carbamate carbonyl) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for analogs with fluorine substitutions at the morpholine ring, guiding SAR optimization .
Q. How do structural modifications (e.g., fluorination) alter pharmacokinetic and pharmacodynamic profiles?
Introducing fluorine at the morpholine-3-position (as in analogs like Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride) increases metabolic stability (t1/2 from 1.2 h to 4.5 h in microsomal assays) and blood-brain barrier permeability (Papp >5 × 10⁻⁶ cm/s) due to enhanced lipophilicity and reduced CYP450 metabolism . However, fluorination may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEG-based nanoemulsions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
